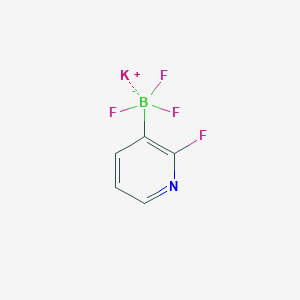

Potassium trifluoro(2-fluoropyridin-3-yl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro-(2-fluoropyridin-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BF4N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPUNXCYJCTALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(N=CC=C1)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BF4KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111732-91-2 | |

| Record name | Borate(1-), trifluoro(2-fluoro-3-pyridinyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium Trifluoro(2-fluoropyridin-3-yl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium trifluoro(2-fluoropyridin-3-yl)borate

This guide provides a comprehensive overview of the synthesis of Potassium trifluoro(2-fluoropyridin-3-yl)borate, a valuable reagent in modern synthetic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a detailed, practical understanding of the synthetic methodology, underpinned by established chemical principles.

Introduction: The Significance of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid counterparts in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Their enhanced stability towards air and moisture, crystalline nature, and ease of handling make them highly attractive reagents in the synthesis of complex molecules.[2] The title compound, this compound, incorporates a 2-fluoropyridine motif, a common pharmacophore that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthesis of this reagent is therefore of considerable interest to the medicinal chemistry community.

The overall synthetic strategy involves a two-step process: first, the synthesis of the precursor, (2-fluoropyridin-3-yl)boronic acid, followed by its conversion to the target potassium trifluoroborate salt.

Synthesis of the Precursor: (2-Fluoropyridin-3-yl)boronic acid

The synthesis of pyridinylboronic acids can be achieved through several methods, with one of the most common being the lithiation-borylation of a corresponding halopyridine. In the case of (2-fluoropyridin-3-yl)boronic acid, a directed ortho-metalation approach starting from 2-fluoropyridine is a plausible and efficient strategy. This method involves the deprotonation of the C3 position of the pyridine ring, which is activated by the adjacent fluorine atom, followed by quenching with a borate ester.

Proposed Reaction Scheme

Caption: Proposed synthesis of (2-fluoropyridin-3-yl)boronic acid via lithiation-borylation of 2-fluoropyridine.

Experimental Protocol (Proposed)

This protocol is based on established methodologies for the synthesis of similar pyridine boronic acids.[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mmol) | Volume/Mass |

| 2-Fluoropyridine | 97.09 | 1.13 | 10.0 | 0.97 g (0.86 mL) |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | - | 50 mL |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 0.68 | 11.0 | 4.4 mL |

| Triisopropyl borate | 188.08 | 0.815 | 12.0 | 2.26 g (2.77 mL) |

| Hydrochloric acid (HCl), 1 M | 36.46 | ~1.0 | - | As needed |

| Diethyl ether | 74.12 | 0.713 | - | For extraction |

| Brine (saturated NaCl solution) | - | - | - | For washing |

| Magnesium sulfate (MgSO₄), anhydrous | 120.37 | 2.66 | - | For drying |

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-fluoropyridine (10.0 mmol) and anhydrous THF (30 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (11.0 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C. The solution may turn a deep red or brown color, indicating lithiation.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (12.0 mmol) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the pH is approximately 2-3.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude (2-fluoropyridin-3-yl)boronic acid, which can be purified by recrystallization or column chromatography.

Conversion to this compound

The conversion of the boronic acid to the corresponding potassium trifluoroborate is a robust and high-yielding reaction. The following protocol is adapted from a reliable procedure published in Organic Syntheses for the preparation of a similar compound.[2]

Reaction Scheme

Caption: Conversion of (2-fluoropyridin-3-yl)boronic acid to its potassium trifluoroborate salt.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| (2-Fluoropyridin-3-yl)boronic acid | 140.91 | 10.0 | 1.41 g |

| Methanol | 32.04 | - | 15 mL |

| Potassium hydrogen fluoride (KHF₂) | 78.10 | 30.0 | 2.34 g |

| Deionized water | 18.02 | - | 10 mL |

| Acetonitrile | 41.05 | - | For recrystallization |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2-fluoropyridin-3-yl)boronic acid (10.0 mmol) in methanol (15 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve potassium hydrogen fluoride (30.0 mmol) in deionized water (10 mL). Caution: KHF₂ is corrosive and can release hydrofluoric acid (HF). Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Slowly add the KHF₂ solution to the stirred boronic acid solution. A white precipitate should form.

-

Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid, add acetonitrile (20 mL) and concentrate again to azeotropically remove any remaining water. Repeat this step.

-

Add acetonitrile (30 mL) to the flask and heat the mixture to reflux with vigorous stirring for 1 hour.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

-

Collect the white crystalline product by vacuum filtration, washing with a small amount of cold acetonitrile.

-

Dry the product under vacuum to a constant weight.

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be readily implemented in a standard organic chemistry laboratory. The enhanced stability and ease of handling of this reagent, compared to its boronic acid precursor, make it a valuable tool for the introduction of the 2-fluoropyridin-3-yl moiety in the synthesis of novel compounds, particularly in the context of drug discovery programs. The protocols outlined in this guide, based on established and reliable methodologies, provide a solid foundation for the successful preparation of this important synthetic building block.

References

-

Organic Syntheses Procedure, Coll. Vol. 10, p.702 (2004); Vol. 79, p.251 (2002). [Link]

-

D. Hu, L. Wang, P. Li, Org. Lett., 2017, 19, 2770-2773. [Link]

-

G. A. Molander, J. Ham, Org. Lett., 2006, 8, 2031-2034. [Link]

- CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google P

-

V. K. Aggarwal, P. S. T. Aggarwal, Acc. Chem. Res., 2014, 47, 3174-3183. [Link]

-

M. A. P. Martins, et al. Arkivoc 2010 (xi) 1-31. [Link]

-

G. A. Molander, C. R. Bernardi, J. Org. Chem., 2002, 67, 8424-8429. [Link]

-

G. A. Molander, B. Canturk, L. E. Kennedy, J. Org. Chem., 2009, 74, 973-980. [Link]

-

S. Darses, J.-P. Genet, Chem. Rev., 2008, 108, 288-325. [Link]

-

G. A. Molander, N. Ellis, Acc. Chem. Res., 2007, 40, 275-286. [Link]

Sources

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 4. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Organotrifluoroborates in Modern Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of Potassium Trifluoro(2-fluoropyrin-3-yl)borate

In the landscape of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility for the construction of carbon-carbon bonds.[1] The success of this transformation is critically dependent on the nature of the organoboron nucleophile. While boronic acids have been the traditional workhorses, their inherent limitations—such as challenging purification, uncertain stoichiometry, and susceptibility to protodeboronation—have driven the quest for more robust alternatives.[2]

Potassium organotrifluoroborates have emerged as superior surrogates for boronic acids.[3] These crystalline salts are generally stable to air and moisture, allowing for indefinite storage without special precautions, a significant advantage in a research and development setting.[4][5][6] Their tetracoordinate boron center renders them less reactive and more stable than their trigonal boronic acid counterparts, yet their reactivity can be readily unleashed under cross-coupling conditions.[7] This unique stability profile allows for complex molecular scaffolds to be built while preserving the valuable carbon-boron bond for late-stage functionalization.[8]

This guide focuses on a particularly valuable member of this class: Potassium trifluoro(2-fluoropyridin-3-yl)borate . The incorporation of a 2-fluoropyridine moiety is a common strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity.[9][10] This document provides a comprehensive overview of the core physicochemical properties, synthesis, characterization, and application of this key synthetic building block for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

This compound is a white to off-white solid that serves as a stable and efficient source of the 2-fluoropyridin-3-yl nucleophile for synthetic transformations.[9]

Caption: Chemical structure of this compound.

Summary of Properties

The fundamental properties of the compound are summarized below. While standard bulk properties like melting point are not consistently reported across commercial suppliers, its identity is well-defined by molecular formula and spectral data.

| Property | Value | Source(s) |

| CAS Number | 1111732-91-2 | [9][11][12] |

| Molecular Formula | C₅H₃BF₄NK | [11][13] |

| Molecular Weight | 202.99 g/mol | [11][12][13] |

| Appearance | White to off-white solid | N/A (General Observation) |

| Storage | Room temperature or 2-8°C, in a dry, sealed container | [9][11][12] |

Stability

The enhanced stability of potassium organotrifluoroborates compared to their boronic acid analogs is their defining feature. This stability arises from the tetracoordinate, anionic nature of the boron atom, which protects the C-B bond from premature cleavage.[7]

-

Stability to Air and Moisture: The compound is bench-stable and can be handled in air without significant degradation, simplifying experimental setup.[4][5]

-

Resistance to Protodeboronation: Unlike boronic acids, which can readily undergo cleavage of the C-B bond in the presence of protic sources, trifluoroborates are significantly more resistant, ensuring the integrity of the reagent upon prolonged storage or in various solvent systems.[3]

-

Orthogonal Reactivity: The trifluoroborate moiety is remarkably stable to a wide range of reaction conditions, including strong oxidizers, allowing for modifications to other parts of a molecule without disturbing the borate group.[2]

Solubility

While quantitative solubility data is sparse, the general behavior for this class of compounds is well-understood. As salts, their solubility is dictated by the polarity of the solvent.[14]

-

High Solubility: Polar aprotic solvents such as DMSO, DMF, acetone, and acetonitrile.

-

Moderate Solubility: Polar protic solvents like methanol and ethanol.

-

Slight Solubility: Water.[14]

-

Insoluble: Nonpolar organic solvents like hexanes and diethyl ether.

This solubility profile makes the reagent compatible with a wide range of common solvents used in cross-coupling reactions.

Synthesis and Handling

The synthesis of potassium organotrifluoroborates is a straightforward and high-yielding process, typically proceeding from the corresponding boronic acid.[6][8]

Caption: General workflow for the synthesis of potassium organotrifluoroborates.

Step-by-Step Synthesis Protocol

This protocol is adapted from established general procedures for the synthesis of potassium organotrifluoroborates.[6][14]

-

Dissolution: In a suitable flask (e.g., round-bottom flask or a Nalgene® bottle to prevent etching by trace HF), dissolve the 2-fluoropyridine-3-boronic acid (1.0 equiv) in methanol.[6]

-

Preparation of KHF₂ Solution: In a separate beaker, prepare a saturated aqueous solution of potassium bifluoride (KHF₂, ~4.0 equiv).

-

Reaction: Cool the boronic acid solution to 0-5°C using an ice bath. Slowly add the KHF₂ solution to the stirred boronic acid solution. A thick white precipitate will form.[6]

-

Stirring: Allow the resulting slurry to warm to room temperature and stir for 0.5-1 hour to ensure the reaction goes to completion.[14]

-

Isolation: Remove the solvents (methanol and water) under reduced pressure using a rotary evaporator.

-

Purification: The resulting white solid is then washed with a suitable organic solvent, such as hot acetone, to remove any unreacted starting material or byproducts.[14]

-

Drying: The purified solid product is dried under high vacuum to yield the final this compound.

Handling and Storage

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While generally stable, KHF₂ is corrosive and can release HF in water; handle with care.[6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. Long-term storage at 2-8°C is recommended by some suppliers.[12]

Spectroscopic Characterization

Full characterization relies on a suite of NMR spectroscopy techniques. The presence of four different NMR-active nuclei (¹H, ¹³C, ¹¹B, ¹⁹F) in the molecule provides a wealth of structural information.

Key NMR Techniques

A comprehensive study of 28 different potassium organotrifluoroborates provides a strong basis for predicting the spectral features of the title compound.[14][15]

-

¹H NMR: Will show characteristic signals for the three protons on the pyridine ring, with chemical shifts and coupling constants dictated by the electronic effects of the fluorine and trifluoroborate substituents.

-

¹³C NMR: Will show five signals for the pyridine ring carbons. The carbon atom directly bonded to the boron (C-B) often appears as a broad signal due to the quadrupolar relaxation of the ¹¹B nucleus.[15]

-

¹⁹F NMR: This is a highly sensitive and informative technique for this compound. Two distinct resonances are expected: one for the fluorine atom on the pyridine ring and another for the three equivalent fluorine atoms on the boron (BF₃). The BF₃ signal often shows coupling to the ¹¹B nucleus.[14]

-

¹¹B NMR: A single resonance is expected, characteristic of a tetracoordinate boron atom. Using modified pulse sequences, the ¹¹B-¹⁹F coupling constant can often be resolved, providing definitive evidence of the trifluoroborate structure.[14][15]

Representative Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃, or D₂O) in an NMR tube. DMSO-d₆ is often a good choice due to the high solubility of organotrifluoroborates.[14]

-

Acquisition: Acquire standard ¹H and ¹³C spectra.

-

¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. An external reference like CF₃CO₂H may be used.[15]

-

¹¹B NMR: Acquire a ¹¹B NMR spectrum. Specialized quartz NMR tubes may be required. A modified pulse sequence may be necessary to obtain a well-resolved signal showing the B-F coupling.[14][16]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 2-fluoropyridin-3-yl moiety onto various scaffolds.[9]

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

This generalized protocol is based on conditions reported for the cross-coupling of potassium organotrifluoroborates with aryl halides.[1][17]

-

Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (e.g., aryl bromide, 1.0 equiv), this compound (1.2–1.5 equiv), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0–3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1–3 mol%) and the phosphine ligand (e.g., XPhos, SPhos, 2–6 mol%).[17]

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of THF/H₂O 10:1 or dioxane/H₂O) via syringe.[17]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

This compound is a robust, stable, and highly effective reagent for the introduction of the 2-fluoropyridine-3-yl motif in organic synthesis. Its superior handling properties and stability compared to the corresponding boronic acid make it an invaluable tool for researchers in drug discovery and materials science. Understanding its core physicochemical properties, synthesis, and reactivity is key to leveraging its full potential in the development of novel and complex molecular architectures.

References

- BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.

- BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.

- Seedion. This compound.

- Sigma-Aldrich. Potassium Organotrifluoroborates.

- BLDpharm. Potassium Organotrifluoroborates - A Diamond in The Rough. (2022-08-26).

- Molander, G. A., & Brown, A. R. (2012). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 14(24), 6162–6165.

- MySkinRecipes. This compound.

- Semanate, R., Deporcellinis, E., & Wipf, P. (2011). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. The Journal of organic chemistry, 76(9), 3535–3544.

- Frontier Specialty Chemicals. Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823.

- Smolecule. Buy Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate | 1245906-75-5. (2023-08-15).

- PubChem. Potassium trifluoro(2,2,2-trifluoroethyl)borate.

- Sigma-Aldrich. Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate.

- da Silva, F. V., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.

- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 837-843.

- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Pomona Faculty Publications and Research.

- Sigma-Aldrich. Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate.

- Yudin, A. K. (Ed.). (2007). Aziridines and epoxides in organic synthesis. John Wiley & Sons.

- Alfa Chemistry. Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823.

- Vulcanchem. Potassium trifluoro(2-(pyridin-2-YL)ethyl)borate.

- PubChem. Potassium trifluoro(3-methylbut-2-en-1-yl)borate.

- Sigma-Aldrich. Potassium Trifluoroborate Salts.

- da Silva, F. V., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 374-383.

- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.

- Cenmed Enterprises. This compound (C007B-413310).

- Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008-05-18).

- ChemScene. This compound.

- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. (2013).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 9. This compound [myskinrecipes.com]

- 10. Buy Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate | 1245906-75-5 [smolecule.com]

- 11. This compound - 有机金属试剂 - 西典实验 [seedior.com]

- 12. chemscene.com [chemscene.com]

- 13. cenmed.com [cenmed.com]

- 14. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Potassium Trifluoro(2-fluoropyridin-3-yl)borate: Synthesis, Application, and Mechanistic Insights

Introduction: A Superior Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the quest for stable, versatile, and efficient reagents is paramount. Potassium trifluoro(2-fluoropyridin-3-yl)borate (CAS No. 1111732-91-2) has emerged as a significant player, particularly as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of this reagent, moving beyond simple procedural outlines to explain the underlying principles and causality that inform its synthesis and application.

Organotrifluoroborates, as a class, offer substantial advantages over their boronic acid and ester counterparts. They are typically crystalline, monomeric solids that exhibit remarkable stability to air and moisture, permitting indefinite storage at room temperature without special precautions.[1] This contrasts sharply with boronic acids, which are often prone to dehydration to form cyclic boroxines, leading to uncertainty in stoichiometry, and can be susceptible to protodeboronation upon storage.[2] The enhanced stability of the tetracoordinate boron center in trifluoroborates allows for their passage through various synthetic steps, acting as a robust boronic acid surrogate until its reactivity is intentionally unveiled in a cross-coupling reaction.[3]

The 2-fluoropyridine motif, which this reagent capably introduces, is of particular interest in medicinal chemistry. The incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and increased lipophilicity, which can aid in cell membrane penetration.[4][5] The pyridine ring itself is a common scaffold in biologically active compounds, capable of engaging in crucial hydrogen bonding and π-stacking interactions.[1]

This document serves as a comprehensive resource for researchers, providing not just protocols, but the scientific rationale to empower effective and reliable use of this compound in the laboratory.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1111732-91-2 | [1][6] |

| Molecular Formula | C₅H₃BF₄KN | [1][6] |

| Molecular Weight | 202.99 g/mol | [1][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Purity | Typically >95-98% (HPLC) | [1] |

| Storage | Sealed in a dry environment at 2-8°C for long-term stability | [1][8] |

| Solubility | Generally soluble in polar solvents (e.g., methanol, acetone, DMF, DMSO); sparingly soluble in THF and water; insoluble in nonpolar solvents (e.g., ether, hydrocarbons). |

Synthesis Protocol: From Boronic Acid to Bench-Stable Trifluoroborate

The most common and efficient method for preparing potassium heteroaryltrifluoroborates is the reaction of the corresponding heteroarylboronic acid with potassium hydrogen fluoride (KHF₂).[3][9] This method is advantageous due to the low cost of KHF₂, the high yields, and the operational simplicity. The following protocol is a detailed, field-proven procedure adapted from a reliable Organic Syntheses preparation for a similar compound, which can be confidently applied to the synthesis of the title compound from commercially available 2-fluoropyridine-3-boronic acid.[3]

Causality Behind the Choices:

-

Methanol/Water System: 2-Fluoropyridine-3-boronic acid and KHF₂ are both soluble in this polar protic solvent mixture, facilitating a homogenous reaction.

-

Excess KHF₂: A stoichiometric excess (typically 3 equivalents) ensures the complete conversion of the boronic acid and any associated boroxine anhydrides to the trifluoroborate salt.[3]

-

Acetonitrile Azeotrope: Water must be rigorously removed before isolation. Acetonitrile forms a low-boiling azeotrope with water, making it an effective solvent for removal by rotary evaporation.[3]

-

Acetonitrile Reflux and Filtration: The desired potassium trifluoroborate salt is soluble in hot acetonitrile, while the excess, inorganic KHF₂ is not. This allows for a simple and effective purification by hot filtration.[3]

Step-by-Step Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Procedure

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, suspend 2-fluoropyridine-3-boronic acid (1.0 equiv) in methanol (approx. 3.6 mL per gram of boronic acid). Cool the resulting solution to 5°C using an ice-water bath. In a separate beaker, dissolve potassium hydrogen fluoride (KHF₂, 3.0 equiv) in water (approx. 3.3 mL per gram of KHF₂).

-

Reaction: Add the aqueous KHF₂ solution to the stirred boronic acid solution in portions over 10 minutes. A thick white slurry will form. Remove the ice bath and allow the mixture to stir at ambient temperature for 20 minutes to ensure complete reaction.

-

Work-up and Water Removal: Concentrate the mixture by rotary evaporation (45°C bath temperature) to remove the bulk of the solvents. To ensure complete removal of water, add acetonitrile (approx. 9 mL per gram of starting boronic acid) and concentrate again via rotary evaporation. Repeat this acetonitrile flush one more time.

-

Purification: To the flask containing the dry, white solid, add acetonitrile (approx. 13.5 mL per gram of starting boronic acid) and a clean stir bar. Heat the mixture to reflux with vigorous stirring for 90 minutes.

-

Isolation: Allow the suspension to cool to room temperature. Filter the mixture through a sintered glass funnel to remove the insoluble excess KHF₂. Rinse the collected solids with fresh acetonitrile (2 x approx. 2.3 mL per gram of starting boronic acid).

-

Final Product: Concentrate the combined filtrate by rotary evaporation to yield this compound as a white solid. For optimal purity and to remove any residual solvent, dry the solid under vacuum at 90°C for 18-24 hours. The product can be stored in a desiccator at 2-8°C.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds. Its enhanced stability and predictable reactivity make it an excellent choice for introducing the 2-fluoropyridin-3-yl moiety onto aryl or heteroaryl halides and triflates. The following is a general, robust protocol for this transformation, adapted from the work of Molander and colleagues on the coupling of various potassium heteroaryltrifluoroborates.[9]

Causality Behind the Choices:

-

Catalyst System (Pd(OAc)₂ / RuPhos): Palladium(II) acetate is a common and effective palladium precatalyst. RuPhos is a bulky, electron-rich phosphine ligand that promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle, and it has proven highly effective for coupling challenging heteroaromatic substrates.[9]

-

Base (Cs₂CO₃ or K₂CO₃): A base is essential for the activation of the trifluoroborate. It facilitates the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ, which is the active species in the transmetalation step. Cesium carbonate is often a superior base for challenging couplings, though potassium carbonate can also be effective.[10][11]

-

Solvent System (Toluene/H₂O or CPME/H₂O): A biphasic solvent system is often used. The organic solvent (e.g., Toluene, Cyclopentyl methyl ether) dissolves the organic coupling partners and the catalyst complex, while the aqueous phase dissolves the base and facilitates the hydrolysis of the trifluoroborate.[10][12]

Step-by-Step Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Procedure

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and cesium carbonate (3.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 3 mol%) and RuPhos (6 mol%).

-

Inerting and Solvent Addition: Seal the vial with a septum cap, remove it from the glovebox (if used), and evacuate and backfill with argon or nitrogen three times. Using a syringe, add the degassed solvent system (e.g., Toluene/Water 5:1, to a concentration of approx. 0.1-0.2 M with respect to the halide).

-

Reaction: Place the sealed vial in a preheated oil bath or heating block at 85-100°C and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic View

The success of the Suzuki-Miyaura coupling with potassium organotrifluoroborates hinges on a well-defined catalytic cycle. A key, often overlooked, aspect is the pre-activation of the trifluoroborate salt. Under the basic reaction conditions, the [R-BF₃]K salt undergoes slow hydrolysis to release the corresponding boronic acid, R-B(OH)₂, which is the actual species that participates in the transmetalation step.[13] This in situ generation helps to maintain a low, steady concentration of the often less-stable boronic acid, mitigating side reactions like protodeboronation.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction with a potassium trifluoroborate.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Activation: Concurrently, the potassium organotrifluoroborate (K⁺[R-BF₃]⁻) is hydrolyzed by water and base to the boronic acid (R-B(OH)₂), which is then activated by the base to form a more nucleophilic borate species ([R-B(OH)₃]⁻).

-

Transmetalation: The organic group (R) from the activated borate is transferred to the palladium center, displacing the halide (X) and forming a new Pd(II) complex bearing both organic partners.

-

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Handling and Safety

While potassium organotrifluoroborates are significantly more stable than many other organometallic reagents, proper laboratory safety practices are essential.

-

General Handling: Handle in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust. Wash hands thoroughly after handling.

-

Inhalation: Avoid inhaling dust. If dust is generated, use a respirator. In case of inhalation, move to fresh air.

-

Skin/Eye Contact: The compound may cause skin and eye irritation. In case of contact, wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to ensure maximum shelf life.[1][8]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a robust framework for the synthesis and application of this compound. By understanding the chemical principles behind each step, researchers can troubleshoot issues, adapt protocols to new substrates, and confidently employ this valuable reagent to advance their synthetic and drug discovery programs.

References

-

MySkinRecipes. This compound.

-

ChemScene. 1111732-91-2 | this compound.

-

TCI EUROPE N.V. This compound 1111732-91-2.

-

Organic Chemistry Portal. Suzuki Coupling.

-

TCI AMERICA. This compound 1111732-91-2.

-

TCI Chemicals. 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

-

BLD Pharm. 1111732-91-2|this compound.

-

Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Org. Synth.2013 , 90, 261-272.

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12(6), 811-23.

-

Molander, G. A.; Canturk, B.; Kennedy, L. E. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2009 , 74(3), 973–980.

-

Sigma-Aldrich. Potassium Organotrifluoroborates.

-

Molander, G. A.; Jean-Gérard, L. Use of Potassium β-Trifluoroborato Amides in Suzuki–Miyaura Cross-Coupling Reactions. J. Org. Chem.2009 , 74(9), 3587–3590.

-

Molander, G. A.; Biolatto, B. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. J. Org. Chem.2003 , 68(11), 4302-4314.

-

Molander, G. A. et al. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Lett.2009 , 50(49), 6825-6828.

-

Sigma-Aldrich. Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate.

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate.

-

TCI Chemicals. 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

-

BLDpharm. 2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

-

Isanbor, C.; O'Hagan, D. Fluorine in medicinal chemistry: a review of anti-cancer agents. J. Fluorine Chem.2006 , 127(3), 303-319.

-

Chem-Impex. 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

-

Organic Chemistry Portal. Synthesis of alkyltrifluoroborates.

-

Organic Chemistry Portal. Synthesis of aryltrifluoroborates.

-

Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis.

-

Pal, R.; et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. J. Iran. Chem. Soc.2023 , 20, 1-28.

-

PubChem. Potassium trifluoro(3-methylbut-2-en-1-yl)borate.

-

Frontier Specialty Chemicals. Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate.

-

PubMed. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - 有机金属试剂 - 西典实验 [seedior.com]

- 5. Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate | [frontierspecialtychemicals.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | 1111732-91-2 | TCI AMERICA [tcichemicals.com]

- 8. 1111732-91-2|this compound|BLD Pharm [bldpharm.com]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bristol.ac.uk [bristol.ac.uk]

An In-Depth Technical Guide to Potassium trifluoro(2-fluoropyridin-3-yl)borate: Molecular Structure, Properties, and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trifluoro(2-fluoropyridin-3-yl)borate has emerged as a significant building block in contemporary organic synthesis, particularly within the realm of pharmaceutical and agrochemical development. As a member of the increasingly important class of potassium organotrifluoroborates, this air- and moisture-stable crystalline solid offers a versatile and highly reactive platform for the introduction of the 2-fluoropyridin-3-yl moiety into complex molecular architectures. The presence of a fluorine atom on the pyridine ring can substantially modulate the physicochemical and biological properties of the target molecules, often leading to enhanced metabolic stability, improved binding affinity, and altered electronic characteristics. This guide provides a comprehensive overview of the molecular structure, formula, synthesis, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Chemical Formula

The chemical identity of this compound is unequivocally defined by its molecular structure and formula.

Chemical Formula: C₅H₃BF₄NK

The molecular formula reveals the elemental composition of the compound, which comprises carbon, hydrogen, boron, fluorine, nitrogen, and potassium.

Molecular Structure

The structure consists of a potassium cation (K⁺) and a trifluoro(2-fluoropyridin-3-yl)borate anion ([C₅H₃BF₃N]⁻). The anion features a central boron atom tetrahedrally coordinated to three fluorine atoms and one carbon atom of the 2-fluoropyridine ring. This tetrahedral arrangement around the boron atom imparts significant stability to the molecule compared to its boronic acid analog.

Table 1: Key Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 1111732-91-2[1] |

| Molecular Weight | 202.99 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Purity | Typically ≥98%[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of the corresponding boronic acid, followed by its conversion to the trifluoroborate salt. This method is widely applicable for the preparation of a variety of potassium organotrifluoroborates.[2]

Part 1: Synthesis of 2-Fluoropyridin-3-ylboronic Acid

The precursor, 2-fluoropyridin-3-ylboronic acid, can be synthesized via a directed ortho-metalation strategy from 2-fluoropyridine.

-

Step 1: Directed ortho-Metalation. 2-Fluoropyridine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) to selectively deprotonate the C3 position, directed by the fluorine atom.

-

Step 2: Borylation. The resulting lithiated intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.

-

Step 3: Hydrolysis. Acidic workup of the boronate ester hydrolyzes it to the desired 2-fluoropyridin-3-ylboronic acid.

Part 2: Conversion to this compound

The conversion of the boronic acid to the trifluoroborate salt is a straightforward and high-yielding reaction.

Caption: Synthesis of this compound from its boronic acid precursor.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of potassium organotrifluoroborates.[3]

-

Dissolution of Boronic Acid: In a suitable reaction vessel, dissolve 2-fluoropyridin-3-ylboronic acid (1.0 equivalent) in methanol.

-

Preparation of KHF₂ Solution: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equivalents).

-

Reaction: Cool the methanolic solution of the boronic acid to 0 °C in an ice bath. Slowly add the KHF₂ solution to the boronic acid solution with vigorous stirring. A white precipitate should form upon addition.

-

Stirring: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete conversion.

-

Isolation: Remove the solvents under reduced pressure. The resulting solid residue is then washed with a suitable organic solvent, such as acetone or diethyl ether, to remove any unreacted starting material and byproducts.

-

Drying: The purified white solid, this compound, is then dried under vacuum to yield the final product.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the fluorine substituent and the trifluoroborate group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the five carbon atoms of the pyridine ring. The carbon atom directly attached to the boron will likely exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound, and it is expected to show two distinct signals: one for the fluorine atom on the pyridine ring and another for the three equivalent fluorine atoms of the trifluoroborate group.

-

¹¹B NMR: The boron NMR spectrum should exhibit a quartet, a result of the coupling between the boron-11 nucleus and the three fluorine atoms of the trifluoroborate group.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The stability and reactivity of potassium organotrifluoroborates make them excellent alternatives to the more traditional boronic acids.[5]

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol is based on established methods for the Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates.[5]

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a suitable base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).

-

Inert Atmosphere: The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added via syringe.

-

Catalyst Addition: A palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, and a suitable phosphine ligand, for instance, SPhos or XPhos, are added to the reaction mixture under a positive pressure of the inert gas. The choice of catalyst and ligand is crucial and may require optimization for specific substrates.

-

Reaction: The reaction mixture is heated to a temperature between 80 °C and 110 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2-fluoro-3-arylpyridine.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an attractive building block for the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. The methodologies outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 11(11), 2465–2468. [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of organic chemistry, 77(19), 8678–8688. [Link]

-

Molander, G. A., & Ito, T. (2003). B-alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. The Journal of organic chemistry, 68(14), 5534–5539. [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Organic Syntheses, 87, 230-236. [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of organic chemistry, 77(19), 8678–8688. [Link]

-

Molander, G. A., & Ito, T. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-5539. [Link]

-

Silva, W. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Silva, W. A., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2011). A Simple and Efficient One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses, 90, 261-271. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

-

Chemdad. (n.d.). 2-Fluoro-3-pyridylboronic acid. Retrieved from [Link]

-

Seedion. (n.d.). This compound. Retrieved from [Link]

-

K. Tamao, et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 10(38), 8754-8760. [Link]

Sources

- 1. This compound - 有机金属试剂 - 西典实验 [seedior.com]

- 2. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹⁹F NMR Spectra of Potassium trifluoro(2-fluoropyridin-3-yl)borate

Foreword: The Structural Significance of Fluorinated Pyridylborates

Potassium trifluoro(2-fluoropyridin-3-yl)borate belongs to the versatile class of organotrifluoroborate salts, which have garnered significant attention in synthetic chemistry. These compounds serve as robust and highly stable surrogates for the more sensitive boronic acids, demonstrating exceptional utility in a myriad of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom on the pyridine ring introduces unique electronic properties and potential for further functionalization, making this particular reagent a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of its structural and electronic characteristics, primarily derived from Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective application and quality control. This guide provides an in-depth analysis of the expected ¹H and ¹⁹F NMR spectra of this compound, grounded in established principles and data from analogous structures.

Principles of NMR Analysis for Organotrifluoroborates

The NMR characterization of potassium organotrifluoroborates is a multi-nuclear endeavor, primarily focusing on ¹H, ¹⁹F, and ¹¹B nuclei. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers excellent sensitivity and a wide chemical shift range, making it a particularly insightful probe for these molecules.[1] The trifluoroborate group ([BF₃]⁻) gives rise to a characteristic signal in the ¹⁹F NMR spectrum, typically observed between -129 and -141 ppm when referenced to an external standard like trifluoroacetic acid (TFA).[2][3]

A key feature of the spectra is the spin-spin coupling between the boron and fluorine nuclei. Boron has two NMR-active isotopes: ¹¹B (I=3/2, ~80% abundance) and ¹⁰B (I=3, ~20% abundance). The coupling of the three equivalent fluorine atoms to the ¹¹B nucleus results in a characteristic 1:1:1:1 quartet in the ¹¹B NMR spectrum and, conversely, a broad or quartet-like splitting of the ¹⁹F signal due to the quadrupolar nature of the boron nucleus.[2][3] For the purpose of this guide, we will focus on the more routinely acquired ¹H and ¹⁹F spectra.

The structure of this compound presents two distinct fluorine environments: the three equivalent fluorine atoms of the BF₃ group and the single fluorine atom attached to the pyridine ring at the C2 position. This distinction is fundamental to interpreting the ¹⁹F NMR spectrum. Furthermore, the various protons on the pyridine ring will exhibit couplings to each other (JHH) and, crucially, through-bond couplings to the fluorine atom at C2 (JHF).

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the protons at the C4, C5, and C6 positions of the pyridine ring. The analysis of their chemical shifts and multiplicities provides a detailed fingerprint of the molecule's electronic structure. The spectrum is typically recorded in a solvent like DMSO-d₆.[2]

Expected Chemical Shifts and Coupling Patterns:

-

H6 Proton: This proton is adjacent to the nitrogen atom, which is electron-withdrawing. Therefore, H6 is expected to be the most deshielded of the three protons, appearing at the lowest field (highest ppm value), likely in the range of 8.2-8.4 ppm. It will be coupled to H5 (³JH6-H5, typically 4-5 Hz) and to the fluorine at C2 (⁴JH6-F2, a smaller coupling of ~2 Hz). This would result in a doublet of doublets (dd).

-

H4 Proton: This proton is situated meta to the nitrogen and para to the borate group. It is expected to resonate in the mid-field region of the aromatic protons, likely around 7.8-8.0 ppm. It will be coupled to H5 (³JH4-H5, typically 7-8 Hz) and will also exhibit a long-range coupling to the fluorine at C2 (⁴JH4-F2, ~8-9 Hz). This will likely result in a triplet or a doublet of doublets.

-

H5 Proton: This proton is expected to be the most shielded, appearing at the highest field (lowest ppm value), likely in the range of 7.2-7.4 ppm. It is coupled to both H6 and H4. The coupling to H4 (³JH5-H4) and H6 (³JH5-H6) will result in a complex multiplet, often appearing as a triplet of doublets or a doublet of doublets of doublets when also considering the coupling to the C2 fluorine (⁵JH5-F2, which may be small or unresolved).

The predicted data is summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| H6 | 8.2 – 8.4 | dd | ³JH6-H5 ≈ 4-5 Hz; ⁴JH6-F2 ≈ 2 Hz |

| H4 | 7.8 – 8.0 | t or dd | ³JH4-H5 ≈ 7-8 Hz; ⁴JH4-F2 ≈ 8-9 Hz |

| H5 | 7.2 – 7.4 | m | ³JH5-H4 ≈ 7-8 Hz; ³JH5-H6 ≈ 4-5 Hz; ⁵JH5-F2 (small) |

Note: These are predictive values based on data for 2-fluoropyridine and general principles. Actual values may vary based on solvent and experimental conditions.[4]

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is arguably the most informative for this compound, as it directly probes both fluorine-containing moieties. Two distinct signals are expected.

Expected Signals and Couplings:

-

BF₃⁻ Group Signal:

-

Chemical Shift: As established for a wide range of potassium organotrifluoroborates, this signal is expected to appear in the region of -130 to -140 ppm .[2][3]

-

Multiplicity: The three fluorine atoms are chemically equivalent. Their signal will be split by the ¹¹B nucleus (I=3/2) into a 1:1:1:1 quartet. Due to the quadrupolar relaxation of boron, this signal may appear as a single broad peak or a partially resolved quartet. The coupling constant, ¹JB-F, is typically in the range of 40-60 Hz. A smaller, less intense septet from coupling to ¹⁰B (I=3) may also be superimposed.

-

Further Couplings: A long-range coupling (⁴JF-F) between the BF₃ fluorines and the pyridine fluorine (F2) is possible, which could further split each line of the quartet into a doublet, though this coupling may be too small to be resolved.

-

-

C2-Fluorine Signal:

-

Chemical Shift: The chemical shift for a fluorine atom on an aromatic ring is highly dependent on the electronic environment. For 2-fluoropyridine, the shift is around -60 to -70 ppm.[4] The introduction of the electron-donating trifluoroborate group at the C3 position is expected to shield this fluorine nucleus, shifting its resonance to a higher field (more negative ppm value). A predicted range would be -70 to -90 ppm .

-

Multiplicity: This signal will be split by the adjacent protons. The largest coupling will be with H4 (⁴JF2-H4, ~8-9 Hz) and H6 (⁴JF2-H6, ~2 Hz). This would result in a multiplet, likely a broad triplet or a doublet of doublets. As mentioned, a potential weak coupling to the BF₃ fluorines might also contribute to the signal's complexity.

-

The visualization below illustrates the key coupling interactions within the molecule.

Caption: Predicted intramolecular J-coupling pathways.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, a standardized and robust protocol is essential. The following methodology is based on established procedures for analogous compounds.[2][3]

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Detailed Methodological Steps:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its excellent ability to dissolve polar organoborate salts.

-

Vortex the sample at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary.

-

Transfer the clear solution into a standard 5 mm NMR tube.

-

-

Spectrometer Setup and ¹H Acquisition:

-

Insert the sample into the NMR spectrometer (a 300 MHz or higher field instrument is recommended).

-

Lock the spectrometer field frequency using the deuterium signal from the DMSO-d₆ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 45° pulse angle, 16-32 scans, 2-4 second acquisition time).

-

Reference the resulting spectrum to the residual proton signal of DMSO-d₆ at δ 2.50 ppm.

-

-

¹⁹F Acquisition:

-

Switch the spectrometer probe to the ¹⁹F nucleus frequency.

-

Acquire the ¹⁹F NMR spectrum. It is common to run this experiment with proton decoupling to simplify the signals, although a coupled spectrum is necessary to observe the JHF couplings discussed previously.

-

The chemical shifts should be referenced to an external standard, such as trifluoroacetic acid (TFA) or CFCl₃.[2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction on both ¹H and ¹⁹F spectra.

-

Calibrate the chemical shift axes using the appropriate reference signals.

-

Integrate the signals to determine the relative ratios of the different nuclei.

-

Analyze the multiplicities and measure the coupling constants (J-values) in Hz.

-

Conclusion and Outlook

The comprehensive analysis of ¹H and ¹⁹F NMR spectra is indispensable for the structural verification and quality assessment of this compound. This guide provides a robust, predictive framework for interpreting these spectra, highlighting the key chemical shifts and spin-spin coupling interactions that define the molecule's signature. The distinct signals for the pyridine ring protons and the two unique fluorine environments, coupled with the characteristic J-couplings (JHH, JHF, JBF), allow for unambiguous confirmation of the compound's identity. For researchers in drug development and materials science, mastering the interpretation of these spectra is a critical step in harnessing the full synthetic potential of this versatile organoboron reagent. Advanced 2D NMR techniques, such as ¹H-¹⁹F HETCOR, can be employed to definitively assign the through-bond correlations predicted in this guide.[5][6]

References

-

Menezes, P. H., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. Available at: [Link]

-

Menezes, P. H., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. Available at: [Link]

-

Menezes, P. H., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link]

-

Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Institutional Repository. Available at: [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Freire, F., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link]

-

Freire, F., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Handling of Potassium 2-fluoropyridine-3-trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: A Stability-Enhanced Boronic Acid Surrogate

Potassium 2-fluoropyridine-3-trifluoroborate is part of the broader class of potassium organotrifluoroborates, which are renowned for their stability compared to their boronic acid counterparts.[1][2] These compounds are crystalline, air- and moisture-stable solids, a characteristic that simplifies their storage and handling in a laboratory setting.[3][4][5][6] The tetracoordinate nature of the boron atom in the trifluoroborate anion, [R-BF₃]⁻, effectively "protects" the reactive carbon-boron bond from premature degradation, making them robust reagents in a variety of synthetic transformations.[4][7]

The presence of the 2-fluoropyridine ring in this specific trifluoroborate offers enhanced reactivity and selectivity in cross-coupling reactions, making it a particularly useful building block in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical applications.[8]

Physicochemical and Safety Data at a Glance

For quick reference, the key physicochemical properties and safety information for Potassium 2-fluoropyridine-3-trifluoroborate are summarized below.

| Property | Value | Reference |

| CAS Number | 1111732-91-2 | [9] |

| Molecular Formula | C₅H₃BF₄KN | [9] |

| Molecular Weight | 202.99 g/mol | [9] |

| Appearance | White to off-white solid | [6] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility | Soluble in acetone and acetonitrile | [6] |

| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319) | [10] |

| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 | [10] |

Core Stability Profile: Understanding Reactivity and Degradation

While generally stable, the utility of Potassium 2-fluoropyridine-3-trifluoroborate in synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is intrinsically linked to its controlled reactivity.

Hydrolytic Stability and the "Slow Release" Mechanism

A key aspect of the reactivity of potassium organotrifluoroborates is their hydrolysis to the corresponding boronic acid in situ.[7] This "slow release" of the boronic acid is advantageous in many cross-coupling reactions as it minimizes side reactions like oxidative homocoupling and protodeboronation that can occur with high concentrations of free boronic acid.[11][12]

The rate of hydrolysis is dependent on several factors, including pH and the presence of catalysts.[11][12] Studies have shown that the hydrolysis of some organotrifluoroborates can be acid-catalyzed.[11][12] This is a crucial consideration when designing reaction conditions.

Thermal Stability

Potassium organotrifluoroborates exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C.[3] However, upon decomposition, they may release hazardous substances such as hydrogen fluoride.[13][14] Therefore, it is crucial to avoid excessive heating and to handle the compound in a well-ventilated area, especially when performing reactions at elevated temperatures.

Incompatibilities

To ensure the integrity of the reagent and the safety of the experiment, it is important to be aware of potential incompatibilities. Potassium 2-fluoropyridine-3-trifluoroborate may react with:

-

Strong alkalies [13]

-

Strong Lewis acids [6]

-

Certain metals and glass: May react under specific conditions.[13]

Safe Handling and Storage: A Protocol for Laboratory Practice

Adherence to proper handling and storage protocols is paramount to ensure the safety of personnel and the longevity of the compound.

Personal Protective Equipment (PPE)

When handling Potassium 2-fluoropyridine-3-trifluoroborate, the following PPE should be worn:

-

Protective gloves: To prevent skin contact.[10]

-

Eye protection: Safety glasses or goggles to prevent eye irritation.[10]

-

Lab coat: To protect clothing.

Handling Procedures

-

Work in a well-ventilated area: Use a fume hood to avoid inhalation of any dust.[10][16]

-

Avoid dust generation: Handle the solid carefully to minimize the creation of airborne particles.[10][16]

-

Wash hands thoroughly after handling: Prevents accidental ingestion or transfer to other surfaces.[10]

-

Avoid contact with skin, eyes, and clothing. [10]

Storage Recommendations

-

Keep the container tightly closed: To prevent contamination and reaction with atmospheric moisture.[13][16][17]

-

Store in a cool, dry, and well-ventilated place: Protects the compound from degradation.[13][17]

-

Store away from incompatible materials: As listed in the "Incompatibilities" section.[13]

-

Inert atmosphere storage: For long-term storage or for particularly sensitive applications, storing under an inert atmosphere such as argon is recommended.[16]

Experimental Workflow: A Step-by-Step Guide

The following provides a generalized workflow for using Potassium 2-fluoropyridine-3-trifluoroborate in a typical Suzuki-Miyaura cross-coupling reaction.

Reaction Setup

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol

-

Reagent Preparation: In a reaction vessel, combine the aryl halide, palladium catalyst, ligand, and base.

-

Solvent Addition: Add the appropriate solvent system (e.g., a mixture of an organic solvent and water).

-

Addition of Trifluoroborate: Add the Potassium 2-fluoropyridine-3-trifluoroborate to the reaction mixture.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature and stir.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC/MS), or Liquid Chromatography-Mass Spectrometry (LC/MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the reaction, typically by adding water.

-

Extraction: Extract the product into an organic solvent. Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography.

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9][10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][10]

-

If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[9]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]

Logical Relationships in Handling and Stability

The following diagram illustrates the key relationships between the compound's properties, handling procedures, and potential outcomes.

Caption: Interplay of properties, handling, and outcomes.

Conclusion

Potassium 2-fluoropyridine-3-trifluoroborate is a stable, versatile, and highly valuable reagent for the synthesis of complex molecules in drug discovery and other areas of chemical research. By understanding its stability profile, adhering to safe handling protocols, and employing appropriate experimental techniques, researchers can effectively and safely harness the synthetic potential of this important building block.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Al-Zoubi, R. M., & Marion, O. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(12), 2135–2147. [Link]

-

Potassium 6-fluoro-2-methylpyridine-3-trifluoroborate - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Al-Zoubi, R. M., & Marion, O. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(45), 18248–18251. [Link]

- Al-Zoubi, R. M., & Marion, O. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(12), 2135–2147.

-

Chobanian, H. R., & Fors, B. P. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(20), 4540–4543. [Link]

-

Safety Data Sheet. (2025, March 26). Retrieved from [Link]

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

-

SAFETY DATA SHEET - National Institute of Standards and Technology. (2015, April 29). Retrieved from [Link]

-